molecular formula C19H18FN3O3 B2943180 1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891105-06-9

1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2943180
CAS No.: 891105-06-9
M. Wt: 355.369
InChI Key: JLVIFXHUGRBDPX-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 891107-02-1) is a synthetic small molecule featuring a urea scaffold incorporated into a pyrrolidinone structure. With a molecular formula of C19H18FN3O3 and a molecular weight of 355.36 g/mol, this compound is supplied for research use as a chemical tool for early-stage investigation . Urea derivatives are privileged structures in medicinal chemistry and are known to exhibit a wide range of pharmacological properties, making them valuable scaffolds in drug discovery . The distinct structure of this compound, which includes fluorophenyl and acetylphenyl moieties, makes it a candidate for exploring structure-activity relationships. Similar urea-based compounds have been reported to possess significant research potential in oncology, with some acting as dual inhibitors of key receptor tyrosine kinases like c-MET and VEGFR-2, which are prominent targets in anti-angiogenesis and anti-tumor research . Other research avenues for analogous structures include the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival in cancers , as well as the investigation of α-glucosidase inhibition for metabolic disorder research . This product is intended for laboratory research purposes only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(3-acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-12(24)13-4-2-6-15(8-13)21-19(26)22-16-10-18(25)23(11-16)17-7-3-5-14(20)9-17/h2-9,16H,10-11H2,1H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVIFXHUGRBDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an acetylphenyl group and a pyrrolidine moiety. The biological activity of this compound has implications in various therapeutic areas, particularly in receptor modulation and anti-inflammatory effects.

Chemical Structure

The compound can be represented structurally as follows:

C17H18FN3O2\text{C}_{17}\text{H}_{18}\text{F}\text{N}_3\text{O}_2

Research indicates that 1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea acts as an agonist for the formyl peptide receptor-like 1 (FPRL1). This receptor is involved in various physiological processes, including immune response and inflammation regulation. The activation of FPRL1 by this compound leads to calcium mobilization and subsequent signaling cascades that may contribute to its therapeutic effects .

Anti-inflammatory Effects

Studies have shown that compounds similar to 1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea exhibit significant anti-inflammatory properties. For example, research on related urea derivatives has demonstrated their ability to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

Receptor Interaction

The compound's interaction with G protein-coupled receptors (GPCRs) such as FPRL1 positions it as a potential candidate for treating conditions characterized by excessive inflammation or immune response. The agonistic effect on FPRL1 could lead to enhanced resolution of inflammation, making it a candidate for further development in therapeutic applications .

Data Tables

Biological Activity Effect Reference
FPRL1 AgonismCalcium mobilization
Anti-inflammatoryInhibition of cytokines
GPCR InteractionModulation of immune response

Case Study 1: In Vivo Efficacy

A study investigated the efficacy of a similar urea derivative in a murine model of acute inflammation. The results indicated that treatment with the compound led to a significant reduction in inflammatory markers compared to control groups, suggesting that the mechanism through which 1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea exerts its effects may be relevant in clinical settings .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies are essential for understanding the bioavailability and metabolic pathways of new compounds. Preliminary data suggest that the compound exhibits favorable pharmacokinetic properties, with adequate absorption and distribution profiles that support its potential use in therapeutic applications .

Comparison with Similar Compounds

Fluorophenyl vs. Polychlorophenyl Groups

  • The target compound’s 3-fluorophenyl group provides moderate electronegativity and metabolic stability compared to 3,5-dichlorophenyl (as in compound 8b , MW 412.0). Chlorine atoms increase molecular weight and lipophilicity but may raise toxicity risks.

Acetylphenyl vs. Methoxypropan-2-yl Groups

  • The target’s 3-acetylphenyl group offers a hydrogen-bond acceptor site, absent in 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-methoxypropan-2-yl)urea (CAS: 887465-91-0, MW 309.34 ). The methoxypropan-2-yl substituent likely enhances solubility but reduces aromatic interactions.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea?

  • Methodological Answer : Utilize a hybrid approach combining computational reaction path searches (quantum chemical calculations) and statistical Design of Experiments (DoE). For example, quantum mechanics/molecular mechanics (QM/MM) simulations can predict feasible reaction pathways and intermediates, while DoE (e.g., factorial designs) systematically optimizes parameters like temperature, solvent polarity, and catalyst loading. This minimizes trial-and-error experimentation and accelerates reaction discovery .

Q. Which analytical techniques are critical for characterizing the structural and purity profile of this compound?

  • Methodological Answer : Employ a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the acetylphenyl and fluorophenyl substituents via 1H^{1}\text{H} and 13C^{13}\text{C} NMR chemical shifts.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns with UV detection at 254 nm.
  • X-ray Crystallography : Resolve absolute stereochemistry of the pyrrolidinone core (if crystallizable) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action in target binding studies?

  • Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations to explore interactions with biological targets (e.g., kinases or GPCRs). Pair this with density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements .

Q. What strategies resolve contradictions in activity data between in vitro and in vivo studies for this urea derivative?

  • Methodological Answer : Conduct comparative pharmacokinetic/pharmacodynamic (PK/PD) analyses:

  • In Vitro : Measure metabolic stability in liver microsomes to assess susceptibility to cytochrome P450 enzymes.
  • In Vivo : Use LC-MS/MS to quantify plasma and tissue concentrations, correlating exposure levels with efficacy.
  • Statistical Reconciliation : Apply multivariate regression to identify confounding variables (e.g., protein binding, efflux transporter activity) .

Q. How do structural modifications to the pyrrolidinone or fluorophenyl moieties impact bioactivity?

  • Methodological Answer : Perform a Structure-Activity Relationship (SAR) campaign:

  • Analog Synthesis : Replace the 3-fluorophenyl group with chloro-, methyl-, or nitro-substituted aromatics.
  • Biological Testing : Screen analogs against disease-relevant assays (e.g., enzyme inhibition, cell viability).
  • Data Analysis : Use hierarchical clustering or partial least squares (PLS) regression to link substituent electronic/steric parameters to activity trends .

Methodological Best Practices

  • Cross-Disciplinary Integration : Combine synthetic chemistry with cheminformatics (e.g., QSAR models) to prioritize high-value analogs .
  • Data Validation : Replicate key findings using orthogonal assays (e.g., fluorescence polarization alongside SPR) to confirm target engagement .
  • Ethical Reporting : Adhere to APA standards for transparency in methodology and data interpretation .

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